![molecular formula C25H30Cl2N2O2 B2725751 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185478-22-1](/img/structure/B2725751.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that belongs to the class of biaryl ether derivatives. It is characterized by its biphenyl structure connected through an ether linkage to a substituted piperazine ring. This compound has garnered attention due to its potential therapeutic applications and its role as a pharmacological agent in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves several key steps:
Formation of the Biphenyl Ether: : The initial step involves the coupling of 4-bromobiphenyl with an appropriate hydroxylated compound under conditions of nucleophilic substitution, often employing a palladium catalyst.
Piperazine Functionalization: : The resultant biphenyl ether is then reacted with a 4-phenylpiperazine derivative in the presence of a base such as potassium carbonate, facilitating the formation of the desired propanol structure.
Hydrochloride Formation: : The final product is often converted to its dihydrochloride salt form by treatment with hydrochloric acid, which enhances its stability and solubility for pharmaceutical applications.
Industrial Production Methods:
On an industrial scale, the production of this compound follows similar synthetic routes but on a larger scale, emphasizing optimized reaction conditions for yield, purity, and cost-effectiveness. Typically, continuous flow reactors and automated systems are employed to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Under oxidative conditions, the hydroxyl group in the propanol moiety may be converted to a ketone, affecting its pharmacokinetic properties.
Reduction: : Reductive environments might target the biphenyl rings or the piperazine nitrogen, altering the compound's bioactivity.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and piperazine rings, facilitating structural modifications for derivative synthesis.
Common Reagents and Conditions:
Oxidation: : Agents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Reduction: : LiAlH4 (Lithium aluminium hydride) for strong reductions; catalytic hydrogenation for milder conditions.
Substitution: : Halogenating agents such as NBS (N-Bromosuccinimide) for electrophilic substitutions; nucleophiles like sodium methoxide for nucleophilic substitutions.
Major Products:
The major products from these reactions include various ketone, alcohol, and substituted derivatives that are evaluated for enhanced pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a ligand in complexation reactions and as a precursor for synthesizing more complex molecules.
Biology:
Explored for its potential interactions with biological receptors and enzymes, aiding in the study of biochemical pathways.
Medicine:
Investigated for its potential therapeutic benefits in treating neurological disorders, given its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Industry:
Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery efforts.
Mecanismo De Acción
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects primarily through interaction with specific neurotransmitter receptors in the brain, including serotonin and dopamine receptors. By binding to these receptors, it modulates neurotransmission pathways, potentially altering mood, cognition, and perception. Its precise mechanism may involve agonistic or antagonistic activity, depending on the receptor subtype and the context of its use.
Comparación Con Compuestos Similares
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: : Differing by a methyl group on the piperazine ring.
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: : Featuring an ethyl group substitution.
1-(2,4-Dichlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: : Incorporating a dichlorophenoxy moiety in place of the biphenyl.
Uniqueness:
The unique structural features of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, such as its specific biphenyl and piperazine substitutions, grant it distinct pharmacological properties. These include a favorable binding affinity for certain neurotransmitter receptors and a distinctive metabolic profile, making it a valuable compound for both research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-phenylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h1-14,24,28H,15-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWXCLUKPBDDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2725668.png)
![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)
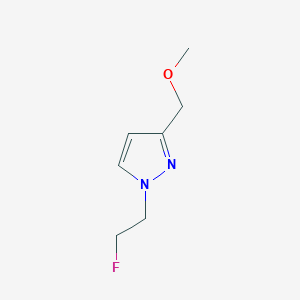
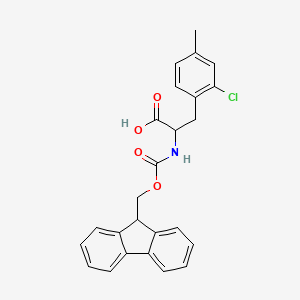
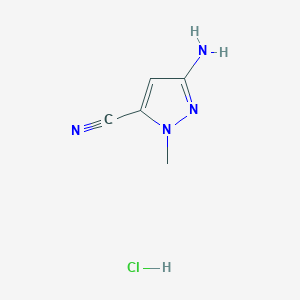
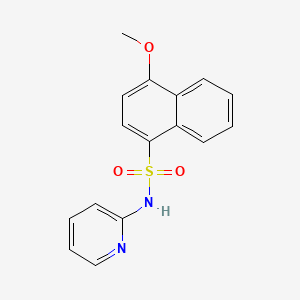
![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)
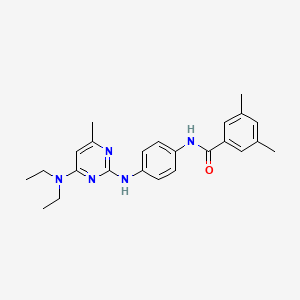

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)
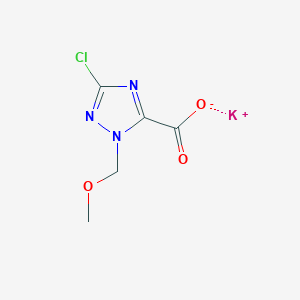

![2-imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)
![N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2725691.png)
